

Application Notes and Protocols: Live-Cell Imaging of Mitosis with BP-M345 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BP-M345**
Cat. No.: **B12367586**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP-M345 is a novel diarylpentanoid compound that has demonstrated potent antimitotic activity in various cancer cell lines.[1][2] Mechanistically, **BP-M345** acts as a microtubule-destabilizing agent, leading to the perturbation of mitotic spindle formation.[1] This disruption of microtubule dynamics results in improper chromosome congression, which in turn activates the Spindle Assembly Checkpoint (SAC).[1] The sustained activation of the SAC leads to a prolonged mitotic arrest, ultimately culminating in apoptotic cell death.[1][2][3] Live-cell imaging is an essential tool for the real-time visualization and quantification of these dynamic cellular events, providing critical insights into the efficacy and mechanism of action of antimitotic agents like **BP-M345**.

These application notes provide a comprehensive protocol for conducting live-cell imaging experiments to monitor the effects of **BP-M345** on mitotic progression.

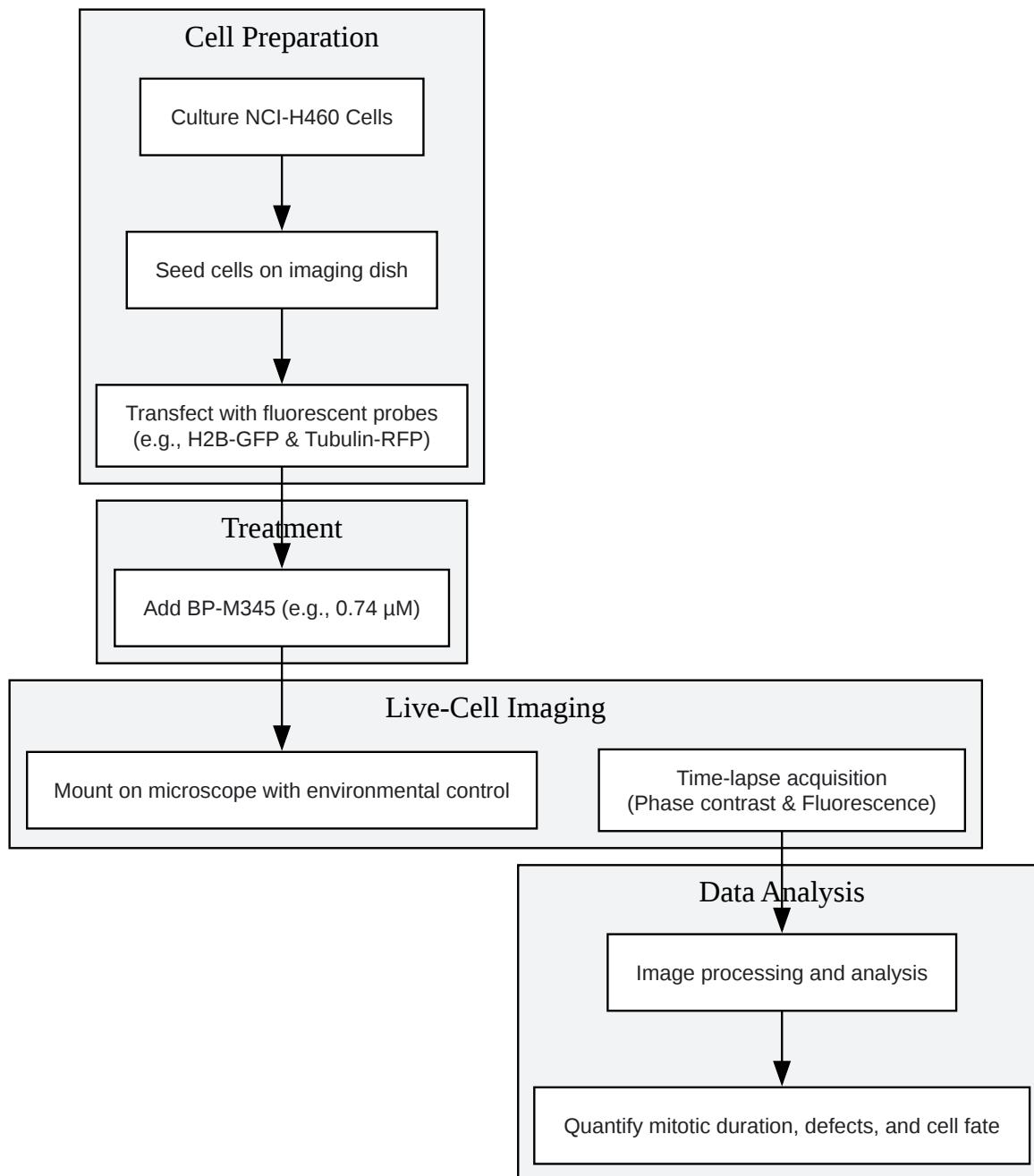
Data Presentation

Quantitative Effects of BP-M345 on Mitosis

The following table summarizes the quantitative data on the effects of **BP-M345** treatment on various cancer cell lines.

Cell Line	Parameter	Value	Reference
NCI-H460 (Non-small cell lung cancer)	GI ₅₀ (48h)	0.37 ± 0.00 µM	[4]
A375-C5 (Melanoma)	GI ₅₀ (48h)	0.24 ± 0.01 µM	[4]
MCF-7 (Breast adenocarcinoma)	GI ₅₀ (48h)	0.45 ± 0.06 µM	[4]
NCI-H460	Mitotic Arrest Duration (0.74 µM BP-M345)	218.7 ± 335.6 min	[1]
NCI-H460	Mitotic Duration (Untreated)	31.8 ± 5.6 min	[1]
NCI-H460	Mitotic Index (0.74 µM BP-M345, 16h)	Significantly increased vs. control	[1][5]
NCI-H460	G2/M Phase Population (0.74 µM BP-M345, 16h)	35.2 ± 7.0%	[1]
NCI-H460	G2/M Phase Population (Untreated)	22.75 ± 1.5%	[1]

Signaling Pathway and Experimental Workflow


BP-M345 Mechanism of Action during Mitosis

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **BP-M345** leading to mitotic arrest and apoptosis.

Experimental Workflow for Live-Cell Imaging

[Click to download full resolution via product page](#)

Caption: Workflow for live-cell imaging of mitosis with **BP-M345** treatment.

Experimental Protocols

Protocol 1: Cell Culture and Preparation for Imaging

Materials:

- NCI-H460 human non-small cell lung cancer cell line
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Glass-bottom imaging dishes or chambered cover glasses
- Plasmids for fluorescently tagging histones (e.g., H2B-GFP) and microtubules (e.g., mCherry-Tubulin)
- Transfection reagent
- CO₂ incubator (37°C, 5% CO₂)

Procedure:

- Cell Culture: Culture NCI-H460 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO₂.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Seeding for Imaging: A day before transfection, seed the NCI-H460 cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
- Transfection:
 - Co-transfect the cells with plasmids encoding a histone marker (e.g., H2B-GFP) and a microtubule marker (e.g., mCherry-Tubulin) using a suitable transfection reagent

according to the manufacturer's instructions. This will allow for the simultaneous visualization of chromosomes and the mitotic spindle.

- Incubate the cells for 24 hours to allow for sufficient expression of the fluorescent proteins.

Protocol 2: BP-M345 Treatment and Live-Cell Imaging

Materials:

- Prepared NCI-H460 cells in imaging dishes
- **BP-M345** stock solution (dissolved in DMSO)
- Live-cell imaging medium (CO₂-independent medium or RPMI-1640 without phenol red, supplemented with FBS and HEPES)
- Time-lapse fluorescence microscope equipped with an environmental chamber (to maintain 37°C and 5% CO₂)
- Appropriate filter sets for the chosen fluorescent probes (e.g., GFP and RFP)

Procedure:

- Drug Treatment:
 - Prepare a working solution of **BP-M345** in pre-warmed live-cell imaging medium. A final concentration of 0.74 µM can be used based on previous studies.^[1] A vehicle control (DMSO) should be run in parallel.
 - Gently replace the culture medium in the imaging dish with the **BP-M345**-containing medium or the control medium.
- Microscope Setup:
 - Place the imaging dish on the microscope stage within the pre-heated environmental chamber.
 - Allow the dish to equilibrate for at least 30 minutes before starting image acquisition.

- Time-Lapse Image Acquisition:
 - Identify cells entering mitosis (indicated by cell rounding and chromosome condensation).
 - Acquire time-lapse images using both phase-contrast and fluorescence channels.
 - Phase-contrast: To observe overall cell morphology and mitotic events like cell rounding and cytokinesis.
 - Fluorescence channels: To visualize chromosome dynamics (H2B-GFP) and spindle formation (mCherry-Tubulin).
 - Imaging Parameters:
 - Time interval: 3-5 minutes between frames to capture the dynamics of mitosis without excessive phototoxicity.
 - Exposure time: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching while still obtaining a good signal-to-noise ratio.[9]
 - Z-stacks: Acquire Z-stacks at each time point to capture the three-dimensional structure of the mitotic spindle and chromosome arrangement.
 - Duration: Continue imaging for at least 24 hours to observe the entire process of mitotic arrest and subsequent cell fate (e.g., apoptosis or mitotic slippage).

Protocol 3: Data Analysis and Quantification

Software:

- Image analysis software such as ImageJ/Fiji, CellProfiler, or commercial imaging software.

Procedure:

- Image Processing:
 - If Z-stacks were acquired, create maximum intensity projections for easier visualization of the entire spindle and all chromosomes.

- Register image stacks to correct for any stage drift during the long-term imaging.
- Quantitative Analysis:
 - Duration of Mitosis: Measure the time from nuclear envelope breakdown (NEBD) to anaphase onset (in control cells) or to the point of cell death/mitotic exit (in **BP-M345** treated cells). NEBD is marked by the entry of cytoplasmic tubulin into the nuclear space, and anaphase by the separation of sister chromatids.
 - Mitotic Phenotypes: Score and categorize the observed mitotic defects in **BP-M345** treated cells, such as:
 - Chromosome congression failure: Chromosomes that fail to align at the metaphase plate.
 - Spindle abnormalities: Multipolar or monopolar spindles.
 - Cell Fate Tracking: Follow individual cells from the onset of mitosis to determine their ultimate fate:
 - Apoptosis in mitosis: Characterized by cell blebbing and fragmentation during the mitotic arrest.
 - Mitotic slippage: The cell exits mitosis without proper chromosome segregation, often resulting in a tetraploid G1 cell.
 - Successful cytokinesis: (Expected in control cells).
- Data Presentation:
 - Present the quantified data in graphs and tables.
 - Create representative image sequences or movies to visually demonstrate the observed cellular processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. encodeproject.org [encodeproject.org]
- 2. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Measurement of Microtubule Dynamics by Spinning Disk Microscopy in Monopolar Mitotic Spindles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Live-Cell Fluorescence Imaging of Microtubules by Using a Tau-Derived Peptide | Springer Nature Experiments [experiments.springernature.com]
- 6. NCI-H460 Cell Line: Unlocking Insights into Lung Cancer Biology [cytion.com]
- 7. atcc.org [atcc.org]
- 8. elabscience.com [elabscience.com]
- 9. Using Fluorescence Microscopy to Study Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Live-Cell Imaging of Mitosis with BP-M345 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367586#live-cell-imaging-of-mitosis-with-bp-m345-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com